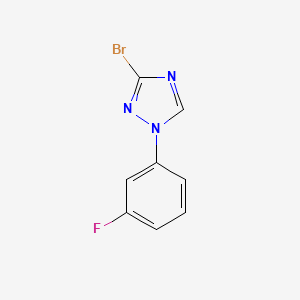
3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 3-position and a fluorophenyl group at the 1-position of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the reaction of 3-fluorobenzonitrile with sodium azide to form 3-fluorophenyl azide. This intermediate is then subjected to cyclization in the presence of a brominating agent such as bromine or N-bromosuccinimide to yield the desired triazole compound. The reaction conditions often include solvents like acetonitrile or dimethylformamide and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate or cesium carbonate, are typically employed in solvents such as toluene or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-fluorophenyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-1-phenyl-1H-1,2,4-triazole: Lacks the fluorine atom, which may influence its chemical properties and applications.
3-chloro-1-(3-fluorophenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
The presence of both bromine and fluorine atoms in 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrFN3 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
3-bromo-1-(3-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H5BrFN3/c9-8-11-5-13(12-8)7-3-1-2-6(10)4-7/h1-5H |
Clé InChI |
MUQYHIIRUNBOKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C=NC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





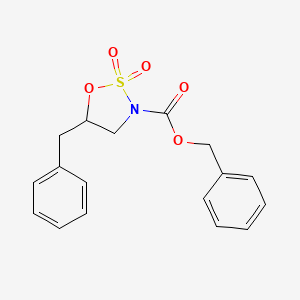
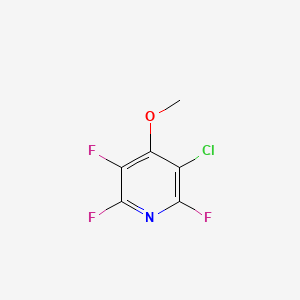
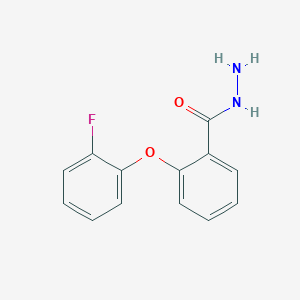
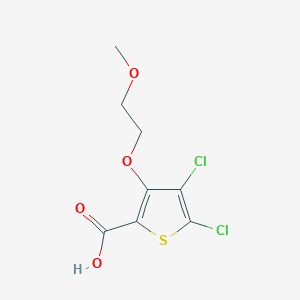
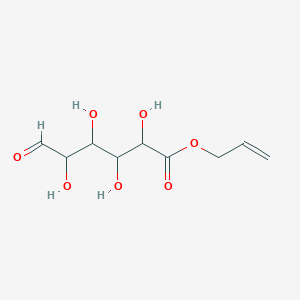

![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)

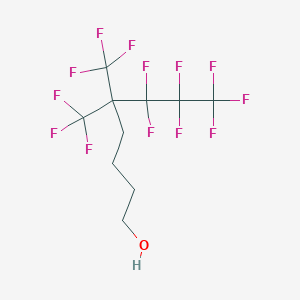
![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)

